Exametazime

Vue d'ensemble

Description

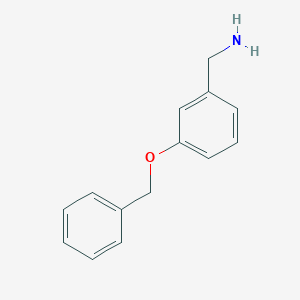

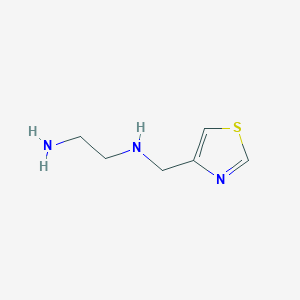

Exametazime, également connu sous le nom d'hexaméthylpropylénamine oxime, est un agent radiopharmaceutique principalement utilisé en médecine nucléaire. Il est généralement associé au technétium-99m, formant l'this compound au technétium-99m, qui est utilisé pour l'imagerie diagnostique. Ce composé est particulièrement précieux pour détecter la perfusion cérébrale régionale altérée dans les accidents vasculaires cérébraux et autres maladies cérébrovasculaires .

Applications De Recherche Scientifique

Technetium-99m exametazime has a wide range of scientific research applications, particularly in the field of nuclear medicine. It is extensively used for imaging cerebral blood flow and brain function, making it valuable for diagnosing stroke, dementia, epilepsy, and other neurological conditions . Additionally, it is used for labeling leukocytes to localize intra-abdominal infections and inflammatory bowel disease .

Mécanisme D'action

Target of Action

Exametazime, also known as hexamethylpropyleneamine oxime or HMPAO, is a radiopharmaceutical diagnostic agent . It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex . The primary targets of this compound are the regions of altered cerebral perfusion in the brain and autologous leukocytes .

Mode of Action

The mode of action of this compound involves the formation of a lipophilic technetium Tc-99m complex when technetium Tc-99m pertechnetate is added to this compound in the presence of stannous reductant . This lipophilic complex is the active moiety . The complex is taken up and retained in leukocytes .

Biochemical Pathways

It is known that the compound is involved in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes .

Pharmacokinetics

This compound is rapidly cleared from the blood after intravenous injection . Uptake in the brain reaches a maximum of 3.5-7.0% of the injected dose within one minute of injection . The technetium Tc-99m complex of the RR,SS(d,l) diastereoisomer of this compound is also rapidly cleared from the blood after intravenous injection .

Result of Action

The result of this compound’s action is the visualization of altered regional cerebral perfusion in stroke and other cerebrovascular diseases . It can also be used for the labeling of leukocytes to localize intra-abdominal infections and inflammatory bowel disease .

Action Environment

The action of this compound, like many other enzymes and compounds, can be influenced by environmental factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Exametazime interacts with the radioisotope technetium-99m, forming a cationic complex This interaction is crucial for its function as a diagnostic radiopharmaceutical agent

Cellular Effects

This compound is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chelating agent for the radioisotope technetium-99m . It forms a cationic complex that is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes

Temporal Effects in Laboratory Settings

One study suggests that the labeling of leucocytes with technetium-99m this compound can cause upregulation of granulocyte CD11b .

Metabolic Pathways

As a chelating agent for the radioisotope technetium-99m, it is likely involved in specific metabolic pathways related to this function .

Transport and Distribution

Given its use in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Given its role in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'exametazime au technétium-99m implique la réaction du technétium-99m avec l'hexaméthylpropylénamine oxime. Le processus nécessite un contrôle minutieux du volume et de l'activité en raison de la quantité minimale d'ions stanneux présents . La procédure de reconstitution implique généralement l'ajout d'une activité maximale de 30 mCi dans un volume de 5,0 ml de manière aseptique dans un flacon blindé .

Méthodes de production industrielle : Pour la production industrielle, le technétium-99m est fourni sous la forme d'un générateur. Ce générateur se compose d'une colonne de verre remplie de poudre d'alumine tassée, où une solution d'oxyde de molybdène-99 hautement purifié est absorbée. Le molybdène-99 se désintègre en technétium-99m, qui est ensuite utilisé pour la préparation de l'this compound au technétium-99m .

Analyse Des Réactions Chimiques

Types de réactions : L'this compound subit diverses réactions chimiques, notamment la chélation avec le technétium-99m pour former un complexe cationique . Ce complexe est essentiel pour ses applications diagnostiques.

Réactifs et conditions courants : La préparation de l'this compound au technétium-99m nécessite des ions stanneux (Sn2+) comme agent réducteur. Les conditions de réaction doivent être soigneusement contrôlées pour maintenir la forme stéréoisomérique appropriée du composé .

Principaux produits formés : Le principal produit formé à partir de la réaction du technétium-99m avec l'hexaméthylpropylénamine oxime est l'this compound au technétium-99m. Cet agent radiopharmaceutique est utilisé pour l'imagerie diagnostique .

Applications de la recherche scientifique

L'this compound au technétium-99m a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la médecine nucléaire. Il est largement utilisé pour l'imagerie du flux sanguin cérébral et de la fonction cérébrale, ce qui le rend précieux pour diagnostiquer les accidents vasculaires cérébraux, la démence, l'épilepsie et autres affections neurologiques . De plus, il est utilisé pour le marquage des leucocytes afin de localiser les infections intra-abdominales et la maladie inflammatoire de l'intestin .

Mécanisme d'action

L'this compound au technétium-99m agit comme un agent chélatant pour le radioisotope technétium-99m, formant un complexe cationique. Ce complexe peut traverser la barrière hémato-encéphalique, permettant une imagerie détaillée du flux sanguin cérébral . L'absorption dans le cerveau atteint un maximum de 3,5 à 7,0 % de la dose injectée dans la minute qui suit l'injection .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à l'this compound comprennent d'autres radiopharmaceutiques au technétium-99m, tels que le sestamibi au technétium-99m et le tétrofosmin au technétium-99m . Ces composés servent également d'agents diagnostiques en médecine nucléaire.

Unicité : L'this compound est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et à fournir une imagerie détaillée du flux sanguin cérébral. Cette propriété le rend particulièrement précieux pour diagnostiquer les affections neurologiques .

Propriétés

IUPAC Name |

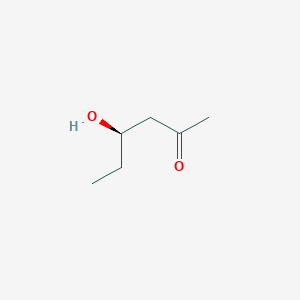

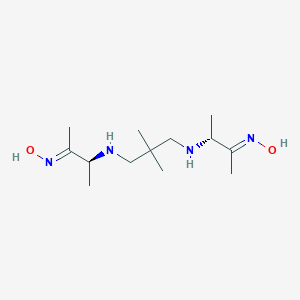

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZYADGDZPRTK-UDUYQYQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057614 | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-48-7 | |

| Record name | HMPAO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exametazime [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exametazime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMETAZIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does exametazime enter cells?

A1: this compound, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].

Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?

A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].

Q3: How is 99mTc-exametazime used to image infection and inflammation?

A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H21N3OS2, and its molecular weight is 263.44 g/mol.

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].

Q6: How stable is reconstituted this compound?

A6: Reconstituted this compound is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].

Q7: What factors can affect the stability of 99mTc-exametazime?

A7: Several factors, including the concentration of this compound, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].

Q8: Are there strategies to improve the stability of this compound preparations?

A8: Yes, several approaches have been investigated to enhance the stability of this compound. These include:

- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated this compound kits [, ].

- Storage at low temperatures: Storing unlabeled this compound aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].

- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].

Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?

A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].

Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?

A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].

Q11: How is 99mTc-exametazime eliminated from the body?

A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].

Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?

A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].

Q13: Are there any animal models used to study 99mTc-exametazime?

A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].

Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?

A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].

Q15: What analytical methods are used for quality control of 99mTc-exametazime?

A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].

Q16: What imaging modalities are used with 99mTc-exametazime?

A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].

Q17: When was this compound approved for clinical use?

A17: this compound was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].

Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?

A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.

Q19: How does 99mTc-exametazime research contribute to understanding brain function?

A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)